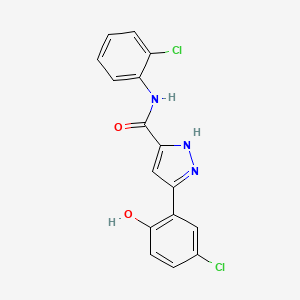
6-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2,4-triazin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(allythio)-6-phenyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound that contains a triazine ring substituted with an allylthio group at the 3-position and a phenyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(allythio)-6-phenyl-1,2,4-triazin-5(2H)-one typically involves the reaction of 3,6-dichloro-1,2,4-triazine with allyl mercaptan and phenylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The general reaction scheme is as follows:
Step 1: 3,6-dichloro-1,2,4-triazine is reacted with allyl mercaptan in the presence of sodium hydroxide to form 3-(allythio)-6-chloro-1,2,4-triazine.
Step 2: The intermediate 3-(allythio)-6-chloro-1,2,4-triazine is then reacted with phenylamine to yield 3-(allythio)-6-phenyl-1,2,4-triazin-5(2H)-one.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(allythio)-6-phenyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives of the triazine ring.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(allythio)-6-phenyl-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(allythio)-6-phenyl-1,2,4-triazin-5(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The allylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the triazine ring can interact with DNA or RNA, potentially interfering with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(allythio)-6-chloropyridazine
- 3-(allythio)-6-alkoxypyridazine
- 3-allylseleno-6-alkoxypyridazine
Uniqueness
3-(allythio)-6-phenyl-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the allylthio and phenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Eigenschaften
Molekularformel |
C12H11N3OS |
|---|---|
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
6-phenyl-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H11N3OS/c1-2-8-17-12-13-11(16)10(14-15-12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15,16) |
InChI-Schlüssel |
GMVKQBZXEOOHJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B14090744.png)
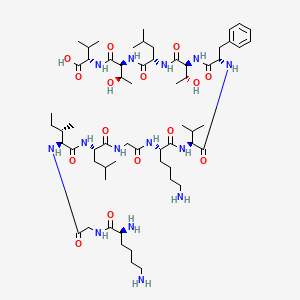
![2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate](/img/structure/B14090753.png)
![(1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14090754.png)
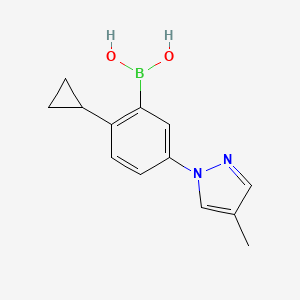
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090761.png)
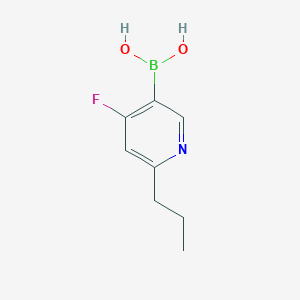
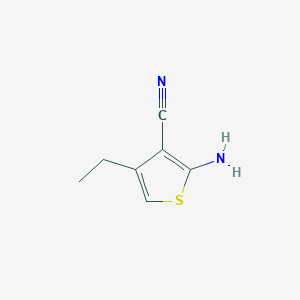
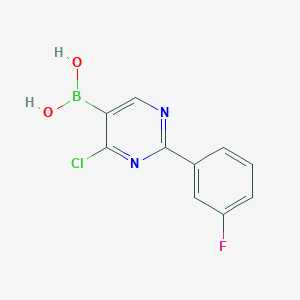
![(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)](/img/structure/B14090771.png)

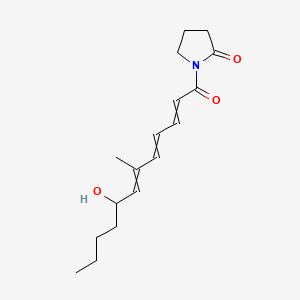
![Methyl 4-{2-[3-(dimethylamino)propyl]-6-methoxy-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090804.png)
